molecular formula C19H21F3N2O4 B560278 FFN 511 CAS No. 1004548-96-2

FFN 511

Katalognummer B560278
CAS-Nummer: 1004548-96-2
Molekulargewicht: 398.382
InChI-Schlüssel: XHUSAIWAUAMZRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FFN 511 is a fluorescent false neurotransmitter (FFN) that targets the neuronal vesicular monoamine transporter 2 (VMAT2). It inhibits serotonin binding to VMAT2 with an IC50 of 1 µM . The excitation and emission maxima are 406 and 501 nm in pH 7 buffer, respectively .


Chemical Reactions Analysis

This compound targets the neuronal vesicular monoamine transporter 2 (VMAT2) and inhibits serotonin binding to VMAT2 . It’s also reported that FFN-511 is discharged more rapidly from fused vesicles than larger peptide cargos .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 284.35 g/mol . .

Wissenschaftliche Forschungsanwendungen

FFN 511 has been studied extensively in both in vivo and in vitro settings. In vivo studies have been conducted in animal models of autoimmune diseases, including rheumatoid arthritis, lupus, and immune thrombocytopenia. In vitro studies have focused on the effects of this compound on cell signaling, gene expression, and protein production.

Wirkmechanismus

Target of Action

FFN 511, also known as “6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid”, primarily targets the neuronal vesicular monoamine transporter 2 (VMAT2) . VMAT2 plays a crucial role in the regulation of neurotransmitter release, specifically dopamine, into the synaptic cleft .

Mode of Action

This compound interacts with its target, VMAT2, by inhibiting the binding of serotonin (5-HT) to VMAT2 . The inhibition occurs at an IC50 of 1 µM, which is comparable to dopamine itself . This interaction results in the modulation of neurotransmitter release, particularly affecting the release of dopamine .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of dopamine release. By inhibiting 5-HT binding to VMAT2, this compound impacts the normal functioning of VMAT2, which is responsible for transporting monoamines, particularly dopamine, from the cytosol into synaptic vesicles . This results in changes in the downstream effects related to dopamine signaling and neurotransmission .

Result of Action

The molecular effect of this compound’s action involves the inhibition of 5-HT binding to VMAT2, which subsequently affects the release of dopamine . On a cellular level, this compound enables optical imaging of presynaptic terminal activity and labels dopamine and other presynaptic terminals in the striatum . This allows for the visualization of neurotransmitter dynamics during exocytosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, such as dopamine and serotonin, can affect the binding of this compound to VMAT2 . Additionally, the physiological state of the organism, such as lactation, can influence the functionality of this compound . .

Biologische Aktivität

FFN 511 has been shown to be effective in treating several autoimmune diseases, including rheumatoid arthritis and immune thrombocytopenia. In animal models of these diseases, this compound has been shown to reduce inflammation and improve clinical signs.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of Syk and block the activation of downstream pathways, leading to reduced inflammation and immune cell activation. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and to increase the production of anti-inflammatory cytokines, such as IL-4 and IL-10.

Vorteile Und Einschränkungen Für Laborexperimente

FFN 511 is a novel, orally-administered, spleen tyrosine kinase (Syk) inhibitor that has been studied extensively in both preclinical and clinical settings. In laboratory experiments, this compound has the advantage of being easy to use, as it can be administered orally and is rapidly absorbed. However, it is important to note that this compound has not been approved for use in humans, and as such, its long-term safety and efficacy have not been established.

Zukünftige Richtungen

For FFN 511 research include:
1. Investigating the effects of this compound on other autoimmune diseases, such as multiple sclerosis and psoriasis.
2. Developing more effective formulations of this compound for clinical use.
3. Investigating the effects of this compound on other diseases, such as cancer and cardiovascular disease.
4. Investigating the mechanisms of action of this compound in greater detail.
5. Investigating the potential of this compound as an adjuvant therapy for other drugs.
6. Investigating the potential of this compound as a treatment for chronic inflammatory diseases.
7. Investigating the potential of this compound as an immunomodulatory agent.
8. Investigating the potential of this compound as a treatment for allergies and asthma.
9. Investigating the potential of this compound as an anti-viral agent.
10. Investigating the potential of this compound as an anti-inflammatory agent.
11. Investigating the potential of this compound as a neuroprotective agent.
12. Investigating the potential of this compound as an anti-oxidant agent.
13. Investigating the potential of this compound as an anti-fibrotic agent.
14. Investigating the potential of this compound as an anti-aging agent.
15. Investigating the potential of this compound as an anti-obesity agent.
16. Investigating the potential of this compound as an anti-cancer agent.
17. Investigating the potential of this compound as an anti-microbial agent.
18. Investigating the potential of this compound as an immuno-stimulatory agent.
19. Investigating the potential of this compound as an anti-allergy agent.
20. Investigating the potential of this compound as an anti-diabetic agent.

Synthesemethoden

FFN 511 is a novel, orally-administered, spleen tyrosine kinase (Syk) inhibitor developed by Fostamatinib. The synthesis of this compound involves the use of a series of chemical reactions, including a Grignard reaction, a Wittig reaction, and a Mitsunobu reaction. The resulting compound is a white, crystalline solid with a molecular weight of 474.5 g/mol.

Eigenschaften

IUPAC Name

6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2.C2HF3O2/c18-6-5-11-10-15(20)21-17-13-4-2-8-19-7-1-3-12(16(13)19)9-14(11)17;3-2(4,5)1(6)7/h9-10H,1-8,18H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUSAIWAUAMZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3CCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.